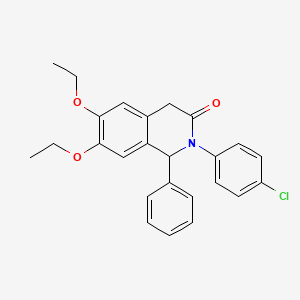
2-(4-chlorophenyl)-6,7-diethoxy-1-phenyl-1,4-dihydroisoquinolin-3(2H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-Chlorophenyl)-6,7-diethoxy-1-phenyl-1,2,3,4-tetrahydroisoquinolin-3-one is a complex organic compound that belongs to the class of isoquinolines Isoquinolines are heterocyclic aromatic organic compounds that are structurally related to quinolines This compound is characterized by the presence of a chlorophenyl group, two ethoxy groups, and a phenyl group attached to a tetrahydroisoquinoline core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-chlorophenyl)-6,7-diethoxy-1-phenyl-1,2,3,4-tetrahydroisoquinolin-3-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Isoquinoline Core: The initial step involves the formation of the isoquinoline core through a Pictet-Spengler reaction, where an aromatic aldehyde reacts with an amine in the presence of an acid catalyst.
Introduction of the Chlorophenyl Group: The chlorophenyl group is introduced via a Friedel-Crafts acylation reaction, where chlorobenzene reacts with the isoquinoline core in the presence of a Lewis acid catalyst such as aluminum chloride.
Ethoxylation: The ethoxy groups are introduced through an ethoxylation reaction, where ethyl alcohol reacts with the isoquinoline core in the presence of an acid catalyst.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of more efficient catalysts to increase yield and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
2-(4-Chlorophenyl)-6,7-diethoxy-1-phenyl-1,2,3,4-tetrahydroisoquinolin-3-one undergoes various types of chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, where the ethoxy groups are oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the carbonyl group in the isoquinoline core to a hydroxyl group, forming a secondary alcohol.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles such as ammonia (NH3) or thiols (RSH) are used in the presence of a base such as sodium hydroxide (NaOH).
Major Products
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of secondary alcohols.
Substitution: Formation of substituted isoquinoline derivatives.
Scientific Research Applications
2-(4-Chlorophenyl)-6,7-diethoxy-1-phenyl-1,2,3,4-tetrahydroisoquinolin-3-one has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including neurological disorders and cancer.
Industry: It is used in the development of new materials, such as polymers and dyes, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 2-(4-chlorophenyl)-6,7-diethoxy-1-phenyl-1,2,3,4-tetrahydroisoquinolin-3-one involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, and ion channels, modulating their activity.
Pathways Involved: It can influence various biochemical pathways, including signal transduction, gene expression, and metabolic pathways, leading to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
2-(4-Chlorophenyl)-4-(3,4-dimethoxyphenyl)-6-methoxy-3-methylquinoline: This compound shares a similar core structure but differs in the substitution pattern and functional groups.
5-(4-Chlorophenyl)-1,3,4-thiadiazole: Another compound with a chlorophenyl group but with a different heterocyclic core.
Uniqueness
2-(4-Chlorophenyl)-6,7-diethoxy-1-phenyl-1,2,3,4-tetrahydroisoquinolin-3-one is unique due to its specific substitution pattern and the presence of both ethoxy and phenyl groups, which confer distinct chemical and biological properties compared to similar compounds.
Properties
Molecular Formula |
C25H24ClNO3 |
|---|---|
Molecular Weight |
421.9 g/mol |
IUPAC Name |
2-(4-chlorophenyl)-6,7-diethoxy-1-phenyl-1,4-dihydroisoquinolin-3-one |
InChI |
InChI=1S/C25H24ClNO3/c1-3-29-22-14-18-15-24(28)27(20-12-10-19(26)11-13-20)25(17-8-6-5-7-9-17)21(18)16-23(22)30-4-2/h5-14,16,25H,3-4,15H2,1-2H3 |
InChI Key |
WHZDSFYUZCXLKY-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C(C=C2C(N(C(=O)CC2=C1)C3=CC=C(C=C3)Cl)C4=CC=CC=C4)OCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















